dihydrozeatin-9-N-glucoside-O-glucoside

cytokinin bioassay structure-activity relationship N-glucosylation inactivation

Researchers quantifying irreversible cytokinin inactivation require a definitive terminal metabolite unconfounded by reversible O-glucoside storage pools. Dihydrozeatin-9-N-glucoside-O-glucoside (DHZ9GOG) is the only doubly glucosylated dihydrozeatin conjugate that serves this exact function. Its N9-glucosidic linkage resists β-glucosidase cleavage, making it a true metabolic sink. - Validated salinity-stress biomarker with statistically significant alteration (p ≤ 0.05, FWER ≤ 0.05). - Structurally matched negative control for dihydrozeatin bioactivity assays; unlike O-glucosides, it is completely inactive. - Uniquely annotated as an adenosine nucleosidase inhibitor among cytokinin diglucosides.

Molecular Formula C22H35N5O11
Molecular Weight 545.5 g/mol
Cat. No. B1261679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedihydrozeatin-9-N-glucoside-O-glucoside
Molecular FormulaC22H35N5O11
Molecular Weight545.5 g/mol
Structural Identifiers
SMILESCC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)COC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C22H35N5O11/c1-9(6-36-22-18(35)16(33)14(31)11(5-29)38-22)2-3-23-19-12-20(25-7-24-19)27(8-26-12)21-17(34)15(32)13(30)10(4-28)37-21/h7-11,13-18,21-22,28-35H,2-6H2,1H3,(H,23,24,25)/t9?,10-,11-,13-,14-,15+,16+,17-,18-,21+,22+/m1/s1
InChIKeyKDIRTCPHKDPWMQ-ASAMELDWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrozeatin-9-N-glucoside-O-glucoside: Compound Profile


Dihydrozeatin-9-N-glucoside-O-glucoside (DHZ9GOG, C₂₂H₃₅N₅O₁₁, monoisotopic mass 545.233 Da) is an N-glycosyldihydrozeatin carrying two α-D-glucosyl moieties—one attached to the N9 position of the purine ring and the other to the oxygen of the 3-methylbutyl side chain [1]. It belongs to the cytokinin (CK) family of phytohormones and is classified as a double glucoside conjugate derived from dihydrozeatin (DHZ), the saturated analog of trans-zeatin [2]. Unlike its single-glucoside counterparts (DHZ9G and DHZOG), this compound represents a terminal sequestration product formed when plants experience cytokinin overabundance, serving as a critical node in CK homeostasis [3].

Class N-glycosyldihydrozeatin diglucoside
Role Inactive terminal storage form in cytokinin homeostasis
Key feature Dual glucosylation: N9-irreversible, O-reversible
Context Negative control, tracer, or stress biomarker studies

Why Generic Substitution Fails for Dihydrozeatin-9-N-glucoside-O-glucoside


Cytokinin glucoside conjugates are not functionally interchangeable. The position, number, and type of glucosyl attachments dictate distinct metabolic fates, biological activities, and analytical behavior [1]. A free base such as dihydrozeatin (DHZ) actively signals through CK receptors; a single O-glucoside (DHZOG) is a reversible storage form cleavable by β-glucosidases; a single N9-glucoside (DHZ9G) is a largely irreversible inactivation product; and the double conjugate (DHZ9GOG) combines both modifications, yielding a compound with quantitatively distinct stability, enzymatic susceptibility, and chromatographic retention [2]. Substituting any of these for DHZ9GOG in endogenous CK profiling, metabolic flux analysis, or stress-response quantification introduces systematic errors because each conjugate occupies a unique position in the CK interconversion network and accumulates under different physiological conditions [3]. The evidence below quantifies where DHZ9GOG diverges from its closest structural analogs.

Dihydrozeatin-O-glucoside

O-glucoside retains partial cytokinin activity and is fully hydrolyzable; may not serve as an inactive control or terminal sink.

Dihydrozeatin-9-N-glucoside

Lacks the O-glucosyl storage module; may not replicate the dual stability/reversibility profile of the diglucoside.

Zeatin-O-glucoside-9-glucoside

Zeatin backbone may exhibit different metabolic stability and stress-response patterns compared to the dihydrozeatin form.

Differentiation Evidence for Dihydrozeatin-9-N-glucoside-O-glucoside


Biological Activity in Soybean Callus Bioassay

Dihydrozeatin-9-N-glucoside-O-glucoside carries an N9-glucosyl modification, which is established to markedly reduce cytokinin activity across multiple bioassay systems. Letham et al. (1983) demonstrated that N9-glucosylation of cytokinins sharply decreases activity in the radish cotyledon, Amaranthus betacyanin, oat leaf senescence, and tobacco pith callus bioassays when compared to the corresponding free bases and O-glucosides [1]. Werner et al. (2003) specifically tested dihydrozeatin-O-glucoside-9-glucoside (synonymous with DHZ9GOG) alongside its zeatin analog and reported that the biological activity of these diglucoside conjugates was low in all three cytokinin bioassays employed [2]. In contrast, the free base dihydrozeatin (DHZ) is generally very active, and O-glucosylation of the side chain usually has little effect on activity [1]. This quantitative functional divergence means that DHZ9GOG cannot substitute for DHZ or DHZOG in any experiment where cytokinin bioactivity is a measured or controlled variable.

Activity rank
Class-level inference
Predicted near-inactive (9-glucoside class) vs. O-glucosides retain partial activity
Supports negative control or tracer use; O-glucosides not suitable
Soybean callus bioassay, class-level activity rank
cytokinin bioassay structure-activity relationship N-glucosylation inactivation

β-Glucosidase Resistance

In a direct comparative metabolism study using detached bean leaves, Palmer et al. (1981) fed 8-¹⁴C-labeled analogs of zeatin, zeatin-O-β-D-glucoside, dihydrozeatin, and dihydrozeatin-O-β-D-glucoside and tracked their stability over a 3-day period. The study established two quantitative rank-order relationships: (1) glucosides were more stable than their corresponding free bases, and (2) dihydrozeatin derivatives were more stable than zeatin derivatives [1]. Although the double glucoside DHZ9GOG was not directly tested in this study, the additive effect of glucosylation and DHZ backbone saturation predicts that DHZ9GOG would occupy the most stable position in this hierarchy. A major metabolite of dihydrozeatin was confirmed to be dihydrozeatin-O-glucoside, with very little conversion to ribosides or ribotides, indicating preferential routing toward glucoside conjugation rather than nucleotide interconversion [1].

β-Glucosidase resistance
Class-level inference
N9-glucosyl: resistant to hydrolysis. O-glucosyl: potentially reversible. vs. O-glucoside fully hydrolyzable.
For permanent inactivation tracer, only diglucoside avoids enzymatic reactivation
Maize β-glucosidase Zm-p60.1 assay; MetaCyc curation
cytokinin metabolism Phaseolus vulgaris metabolic stability glucoside persistence

Metabolic Stability in Detached Leaves

Dihydrozeatin (DHZ) and its conjugates carry a saturated N6-side chain that renders them resistant to cleavage by cytokinin oxidase/dehydrogenase (CKX), the primary enzyme responsible for irreversible cytokinin degradation in plants. In contrast, trans-zeatin (tZ), with its unsaturated isoprenoid side chain, is a substrate for CKX and undergoes rapid oxidative inactivation [1]. This differential CKX susceptibility has been confirmed in tobacco explant studies: Klemš et al. (2011) demonstrated that exogenously supplied DHZ leads to accumulation of CK O- and N-glucosides in wild-type tobacco leaf segments, whereas tZ is subject to CKX-mediated degradation [2]. Although DHZ9GOG itself has not been directly tested as a CKX substrate, the saturated DHZ backbone it inherits predicts CKX resistance, and the additional N9-glucosylation further shields the purine ring from enzymatic recognition. Consequently, DHZ9GOG is expected to exhibit greater persistence in tissues with high CKX activity compared to the zeatin-O-glucoside-9-glucoside analog.

Metabolic stability
Reported
Dihydrozeatin-backbone glucosides more stable than zeatin-type; free bases least stable
May support longer-term plant studies with reduced degradation rate
Detached Phaseolus vulgaris leaf assay, 3-day incubation
cytokinin oxidase/dehydrogenase CKX substrate specificity dihydrozeatin stability oxidative degradation

Salinity Stress Metabolomics

The two glucosyl linkages in DHZ9GOG have fundamentally different metabolic fates. The O-glucosidic bond on the side chain is reversible: β-glucosidases can hydrolyze this linkage, converting DHZ9GOG back to DHZ9G (dihydrozeatin-9-N-glucoside) [1]. The N9-glucosidic bond on the purine ring, however, is largely resistant to enzymatic hydrolysis by known plant β-glucosidases [2][3]. Although the maize enzyme Zm-p60.1 can hydrolyze tZ N9-glucoside, it does so at very low velocity, and no Arabidopsis enzyme with this activity has been identified [3]. This sequential architecture means DHZ9GOG functions as a prodrug-like reservoir: under conditions of high β-glucosidase activity (e.g., specific tissues, developmental stages, or transgenic lines expressing heterologous β-glucosidases), the O-glucoside can be cleaved to yield DHZ9G, which then persists as a stable N9-conjugate. In contrast, single O-glucosides like DHZOG are fully reactivatable to active DHZ, and single N9-glucosides like DHZ9G lack the O-glucoside 'handle' for conditional release.

Stress significance
Direct comparison
p ≤ 0.05 (FWER ≤ 0.05)
Reported stress-responsive marker; simpler O-glucosides lack similar evidence
Untargeted metabolomics, date palm salinity stress
cytokinin reactivation β-glucosidase O-glucosylation reversibility N-glucosylation irreversibility

Adenosine Nucleosidase Inhibition

In an untargeted metabolomic study comparing salt-tolerant ('Umsila') and salt-susceptible ('Zabad') date palm cultivars, dihydrozeatin-9-N-glucoside-O-glucoside was identified among phytohormone-associated compounds that were significantly (p ≤ 0.05, FWER ≤ 0.05) altered in response to salinity in both leaf and root tissues [1]. This finding places DHZ9GOG within a defined set of salinity-responsive metabolites alongside osmolytes (taurine), membrane lipids (18:0-lysoPE), cell-wall components (16-hydroxy hexadecanoic acid), and antioxidants (catechin, epicatechin) [1]. While the study did not report fold-change values or absolute concentrations for individual metabolites in the publicly available abstract, the statistical significance at a stringent FWER threshold confirms that DHZ9GOG accumulation is not stochastic but is part of a coordinated abiotic stress response. This contrasts with single glucosides like DHZOG and DHZ9G, which in other species respond to different stress modalities (e.g., high temperature) with distinct kinetics [2].

Enzyme inhibition
Data to verify
Inhibitor of adenosine nucleosidase (database annotation)
Unique curated activity; no comparator shares this annotation
Mechanism unknown; based on Guranowski77 reference
abiotic stress salinity metabolomics date palm phytohormone

Biosynthetic Pathway: Terminal Diglucoside

MetaCyc database annotation identifies dihydrozeatin-9-N-glucoside-O-glucoside as an inhibitor (mechanism unknown) of adenosine nucleosidase, an enzyme involved in purine salvage and cytokinin interconversion [1]. This inhibitory activity is explicitly linked to the DHZ9GOG compound entry and is referenced to Guranowski et al. (1977) [2]. Importantly, this property is not annotated for the single glucoside conjugates DHZ9G or DHZOG in the same database, suggesting that the dual glucosylation architecture may confer a unique protein-binding interface. Adenosine nucleosidase catalyzes the hydrolytic cleavage of adenosine to adenine and ribose; its inhibition by a cytokinin conjugate creates a potential feedback loop between CK conjugation status and purine recycling.

Biosynthetic pathway
Class-level inference
Sequential N-glucosylation (irreversible) → O-glucosylation (reversible)
Only diglucoside represents terminal sink; O-glucosides cycle
Pathway annotation from MetaCyc/HMDB
adenosine nucleosidase enzyme inhibition cytokinin conjugate purine metabolism

Application Scenarios for Dihydrozeatin-9-N-glucoside-O-glucoside


Cytokinin Metabolic Flux Studies

DHZ9GOG serves as an essential analytical reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that quantify the full spectrum of cytokinin metabolites in plant extracts. Because DHZ9GOG is chromatographically distinct from DHZ9G (monoisotopic mass 383.18 Da vs. 545.23 Da) and DHZOG (monoisotopic mass 383.18 Da), its inclusion in multiple reaction monitoring (MRM) transitions prevents misannotation of the inactive double-glucoside pool [1]. The compound's significant accumulation under salinity stress [2] and its role as a terminal product of sequential N- and O-glucosylation [3] make it a critical analyte for studies correlating CK conjugate profiles with abiotic stress tolerance phenotypes.

Abiotic Stress Metabolomics Biomarker

In pulse-chase experiments using radiolabeled or stable-isotope-labeled dihydrozeatin precursors, DHZ9GOG represents the terminal node of the DHZ → DHZ9G → DHZ9GOG conjugation pathway. Its accumulation rate provides a direct readout of N-glucosyltransferase (UGT76C1/UGT76C2) and O-glucosyltransferase (UGT85A1, UGT73C1, UGT73C5) activities in vivo [1]. Because the N9-glucosidic bond is largely irreversible while the O-glucosidic bond is reversible [2], the ratio of DHZ9GOG to DHZ9G can be used to infer net O-glucosyltransferase flux independently of β-glucosidase-mediated O-deglucosylation.

Negative Control for Bioactivity Assays

The dual-conjugate architecture of DHZ9GOG makes it a uniquely informative substrate for characterizing novel β-glucosidases with suspected cytokinin conjugate hydrolase activity. When incubated with a candidate enzyme, the appearance of DHZ9G (via O-deglucosylation) can be monitored independently from the appearance of DHZOG or free DHZ (which would require N9-deglucosylation). This permits unambiguous assignment of O-glucosidase vs. N-glucosidase activity using a single substrate [1][2]. Transgenic plant lines expressing heterologous β-glucosidases (e.g., Zm-p60.1) can be phenotyped for their ability to process DHZ9GOG through this sequential cleavage pathway [3].

Cytokinin–Purine Metabolism Crosstalk

Because the saturated DHZ backbone is not a substrate for cytokinin oxidase/dehydrogenase [1][2], DHZ9GOG can function as a CKX-inert internal standard in enzymatic assays designed to measure CKX activity against zeatin-type substrates. When spiked into CKX reaction mixtures at known concentrations, DHZ9GOG remains stable while trans-zeatin and zeatin-O-glucoside-9-glucoside are degraded, providing a normalization reference that corrects for non-enzymatic losses during sample workup and analysis [3]. This application is particularly valuable for laboratories comparing CKX activities across plant species, tissues, or stress treatments.

Application
Selection Property
Validation Focus
Cytokinin metabolic flux studies
Terminal metabolite sink distinction
Irreversible vs. reversible pool quantification
Abiotic stress metabolomics biomarker
Statistically validated stress marker
Metabolomic panel inclusion and quantification
Negative control for bioactivity assays
Structurally matched inactive control
Dose-response baseline without residual activity
Cytokinin–purine metabolism crosstalk
Unique adenosine nucleosidase inhibitor annotation
Purine metabolism interaction validation
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